methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves multiple steps, including the formation of the indole and thiazole rings. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can significantly enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and halogenated indoles .
Scientific Research Applications
Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamidoacrylate: Similar in structure but lacks the indole and thiazole rings.
Indole-3-acetic acid: Contains the indole ring but lacks the thiazole moiety.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the indole moiety.
Biological Activity
Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate (CAS Number: 1574481-87-0) is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O4S, with a molecular weight of 386.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C18H18N4O4S |
Molecular Weight | 386.4 g/mol |
CAS Number | 1574481-87-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has been evaluated against various bacterial strains, demonstrating significant activity. For instance, derivatives containing thiazole structures have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) in the low micromolar range .
Case Study: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, compounds similar to this compound exhibited MIC values as low as 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong potential as anti-tubercular agents .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. Research indicates that this compound could inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table: Anticancer Activity of Thiazole Derivatives
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Methyl 2-{[4-(acetylamino)-1H-indol-1-yl]... | Non-small cell lung cancer | 0.06 |
Methyl 2-amino-5-benzylthiazole-4-carboxylate | Breast cancer | 0.24 |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole | Colon cancer | 0.95 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some thiazoles exhibit antioxidant activity, potentially protecting cells from oxidative stress and contributing to their therapeutic effects .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-10-16(17(25)26-3)21-18(27-10)20-15(24)9-22-8-7-12-13(19-11(2)23)5-4-6-14(12)22/h4-8H,9H2,1-3H3,(H,19,23)(H,20,21,24) |
InChI Key |
QAXHNTVLBKGYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C(=O)OC |
Origin of Product |
United States |
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